molecular formula C10H16O2 B085817 Methyl 2-nonynoate CAS No. 111-80-8

Methyl 2-nonynoate

Cat. No. B085817
CAS RN: 111-80-8
M. Wt: 168.23 g/mol
InChI Key: NTLJTUMJJWVCTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of Methyl 2-nonynoate involves various chemical reactions tailored to construct the compound's unique structure, often starting from simpler organic compounds. Techniques and methodologies for synthesizing compounds similar to Methyl 2-nonynoate, such as methyl esters and alkynoates, have been explored in scientific studies. For example, the synthesis of compounds with intricate structures and functional groups provides insights into reaction mechanisms and conditions suitable for forming specific chemical bonds and frameworks, although direct studies on Methyl 2-nonynoate specifically may be limited (Basavaiah & Kumaragurubaran, 2001).

Molecular Structure Analysis

The molecular structure of Methyl 2-nonynoate, like other organic compounds, is characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These analyses provide detailed information about the molecular geometry, electron distribution, and intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity. Studies on similar esters and molecular structures reveal how intermolecular forces and molecular orientation impact the compound's properties and reactions (Murugavel et al., 2016).

Chemical Reactions and Properties

Methyl 2-nonynoate participates in various chemical reactions, reflecting its reactivity and interaction with other compounds. The chemical properties, including reactivity patterns, functional group transformations, and participation in synthesis reactions, are significant for its application in producing more complex molecules or in organic synthesis pathways. Although specific reactions of Methyl 2-nonynoate are not detailed, analogous compounds exhibit reactivity that can provide insights into its potential chemistry (Jiang et al., 2011).

Physical Properties Analysis

The physical properties of Methyl 2-nonynoate, including melting point, boiling point, solubility, and density, are fundamental for its handling, storage, and application in chemical reactions. These properties are determined by the compound's molecular structure and are essential for predicting its behavior in different environments and conditions. Studies on related compounds provide a comparative basis for understanding the physical characteristics of Methyl 2-nonynoate and how its structure affects its physical state and stability (Anderson & Rakoff, 1965).

Chemical Properties Analysis

The chemical properties of Methyl 2-nonynoate include its acidity, basicity, reactivity towards nucleophiles or electrophiles, and its stability under various conditions. These properties are critical for its application in synthesis and its behavior during chemical reactions. The ester and alkene functional groups within its structure dictate its reactivity and interaction with different reagents and catalysts. While specific details on Methyl 2-nonynoate may be scarce, insights can be drawn from related chemical studies and the reactivity of similar molecular frameworks (Baird et al., 2011).

Scientific Research Applications

  • Flavoring

    • Summary of Application : Methyl 2-nonynoate is used in the flavor industry to bring out the subtle characteristics of watermelon .
    • Results or Outcomes : The use of Methyl 2-nonynoate results in a more natural effect in flavors, especially in enhancing the taste of watermelon .
  • Fragrance

    • Summary of Application : Methyl 2-nonynoate is used in the fragrance industry for its floral-forward, potent but delicate notes. It imparts gardenia, tuberose, and violet notes in scented products .
    • Results or Outcomes : The use of Methyl 2-nonynoate in fragrances can result in scents that are reminiscent of a spring day, with fruity fresh notes found naturally in hops .
  • Cleaning Products

    • Summary of Application : Methyl 2-nonynoate is used in cleaning products due to its pleasant scent .
    • Results or Outcomes : The use of Methyl 2-nonynoate in cleaning products can result in a more pleasant user experience due to the improved scent .
  • Cosmetics

    • Summary of Application : Methyl 2-nonynoate is used in cosmetics for its pleasant scent and potential skin conditioning properties .
    • Results or Outcomes : The use of Methyl 2-nonynoate in cosmetics can result in a more pleasant user experience due to the improved scent and potential skin conditioning properties .
  • Food and Beverages

    • Summary of Application : Methyl 2-nonynoate is used in food and beverages for its flavor-enhancing properties .
    • Results or Outcomes : The use of Methyl 2-nonynoate in food and beverages can result in a more pleasant taste experience due to the flavor-enhancing properties .

Safety And Hazards

Methyl 2-nonynoate is harmful if swallowed and may cause skin irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Future Directions

Methyl 2-nonynoate is used in perfume compositions due to its attractive green note with a distinct but soft melon profile . It can be used to advantage in a wide range of fruit flavors, nicely offsetting the more obvious green notes . Its future use may continue to be in the flavor and fragrance industry.

properties

IUPAC Name

methyl non-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJTUMJJWVCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047639
Record name Methyl 2-nonynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid; Peach, violet aroma
Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

121.00 to 122.00 °C. @ 20.00 mm Hg
Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.913-0.916
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-nonynoate

CAS RN

111-80-8
Record name Methyl 2-nonynoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonynoic acid methyl ester
Source ChemIDplus
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Record name Methyl 2-nonynoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72102
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Record name 2-Nonynoic acid, methyl ester
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Record name Methyl 2-nonynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047639
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Record name Methyl non-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 2-NONYNOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN66UR57V
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Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2019 - fragrancematerialsafetyresource …
… Data provided methyl 2-nonynoate a NESIL of … ; methyl 2-nonynoate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; methyl 2-nonynoate …
GB Birrell, AA Lai, OH Griffith - The Journal of Chemical Physics, 1971 - pubs.aip.org
… Single crystals of methyl-2-nonynoate-urea and methyl-2-nonynoate-perhydrotriphenylene inclu~ion compounds were x irradiated at nOK and investi~ated by ESR at roo~ temJ;leratu~e…
Number of citations: 10 pubs.aip.org
DA Drechsel, KM Towle, ES Fung, RM Novick… - Dermatitis, 2018 - liebertpub.com
… Notably, several leave-on products showed an MOS of less than 1.0 for methyl 2-nonynoate … Calculations for Methyl 2-Nonynoate Similar results to methyl 2-nonynoate were observed …
Number of citations: 13 www.liebertpub.com
S Sono, M Mizuno, N Kosaka, K Okamoto… - Alternatives to Animal …, 2010 - jstage.jst.go.jp
… Three materials, methyl-2-nonynoate, diethyl maleate and linalool are designated as Volatile Organic Compounds (VOC: boiling point 50-260 C) by the World Health Organization (WHO…
Number of citations: 5 www.jstage.jst.go.jp
F David, C Devos, D Joulain… - Journal of separation …, 2006 - Wiley Online Library
… Recoveries are between 80 and 120% for all solutes with the exception of farnesol 2, methyl-2-octynoate, and methyl-2-nonynoate. The high recovery for farnesol 2 is attributed to the …
DA Basketter, C Clapp, D Jefferies, B Safford… - Contact …, 2005 - Wiley Online Library
… 4 substances were below the 90% confidence interval, in the order of decreasing LLNA potency: 2-methyl-2H-isothiazolone, 1,2-benzoisothiazolin-3-one, methyl-2-nonynoate and citral. …
Number of citations: 146 onlinelibrary.wiley.com
C Cordero, C Bicchi, D Joulain, P Rubiolo - Journal of chromatography A, 2007 - Elsevier
The first part of this study first aims at validating a method to identify suspected allergens limited by EU regulations in fragrances by comprehensive two-dimensional gas …
Number of citations: 92 www.sciencedirect.com
DW Roberts, G Patlewicz, PS Kern… - Chemical Research …, 2007 - ACS Publications
… estimate the sensitization potency of methyl 2-nonynoate, C 6 H … We therefore need the log P value for methyl 2-nonynoate. … at either side of the methyl 2-nonynoate figures, and whose …
Number of citations: 921 pubs.acs.org
A Chaintreau, D Joulain, C Marin… - Journal of agricultural …, 2003 - ACS Publications
… the capability of the method to be extended to the quantitation of other compounds used in fragrances, phenylacetaldehyde, estragole, methyleugenol, and methyl 2-nonynoate were …
Number of citations: 107 pubs.acs.org
DW Roberts, AM Api - Regulatory Toxicology and Pharmacology, 2018 - Elsevier
… chemical is methyl 2-nonynoate, a reactive Michael acceptor. A rationale for this apparent under-prediction becomes evident when the potencies of methyl 2-nonynoate and its …
Number of citations: 17 www.sciencedirect.com

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